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Compound of Interest

Compound Name: Rhodamine B isothiocyanate

Cat. No.: B1461616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodamine B isothiocyanate (RBITC) is a bright, orange-red fluorescent dye belonging to the

rhodamine family. Its isothiocyanate group readily reacts with primary amine groups on proteins

and other biomolecules, forming stable thiourea bonds. This property makes RBITC an

excellent tool for covalently labeling cells and antibodies for various applications in flow

cytometry. Flow cytometry allows for the rapid, multi-parametric analysis of single cells in a

heterogeneous population, providing quantitative data on cell characteristics. The stable and

bright fluorescence of RBITC makes it a valuable probe for cell tracking, apoptosis detection,

and cell proliferation analysis.

These application notes provide detailed protocols and data presentation for the use of RBITC

in flow cytometry, aimed at researchers and professionals in cell biology, immunology, and drug

development.

Key Applications and Methodologies
Cell Tracking and Viability
RBITC can be used to label cell populations for in vitro and in vivo tracking studies. The stable

covalent labeling ensures that the fluorescence is retained within the cells for extended

periods, allowing for the monitoring of cell migration, differentiation, and population dynamics.
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This protocol describes the labeling of a generic mammalian cell line for tracking purposes.

Materials:

Cells of interest (e.g., lymphocytes, stem cells)

Rhodamine B isothiocyanate (RBITC)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Fetal bovine serum (FBS)

Cell culture medium

Flow cytometer

Procedure:

Cell Preparation: Harvest cells and wash twice with PBS. Resuspend the cell pellet in PBS at

a concentration of 1 x 10^7 cells/mL.

RBITC Stock Solution: Prepare a 1 mg/mL stock solution of RBITC in DMSO.

Cell Labeling: Add the RBITC stock solution to the cell suspension to a final concentration of

1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

Washing: Quench the labeling reaction by adding an equal volume of FBS. Wash the cells

three times with cell culture medium to remove unbound dye.

Flow Cytometry Analysis: Resuspend the labeled cells in flow cytometry staining buffer.

Analyze the cells on a flow cytometer using an appropriate laser for excitation (e.g., 561 nm)

and an emission filter for RBITC (e.g., 585/40 nm).
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The persistence of the RBITC signal in labeled cells can be monitored over time by flow

cytometry. The Mean Fluorescence Intensity (MFI) of the labeled cell population is a

quantitative measure of the dye retention.

Time Point
Mean Fluorescence
Intensity (MFI) of RBITC-
positive cells

% RBITC-positive cells

Day 0 15,000 >95%

Day 3 12,500 >90%

Day 7 8,000 >80%

Note: This is example data and will vary depending on the cell type and experimental

conditions. A study on mesenchymal stem cells labeled with RITC-incorporated nanoparticles

showed that the RITC signal was detectable in >90% of the cell population after three

passages and in ~40% after seven passages[1].

Apoptosis Detection
RBITC-conjugated antibodies can be used to identify specific cell surface or intracellular

markers associated with apoptosis. This is often performed in conjunction with other apoptosis

indicators like Annexin V and a viability dye such as Propidium Iodide (PI).

This protocol outlines the use of an RBITC-conjugated antibody against an apoptosis-related

marker (e.g., cleaved Caspase-3) in combination with Annexin V-FITC and PI.

Materials:

Cells induced to undergo apoptosis and control cells

RBITC-conjugated anti-cleaved Caspase-3 antibody

Annexin V-FITC

Propidium Iodide (PI)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/figure/Models-experimental-workflow-and-data-quality-control-a-From-top-to-bottom-schematic_fig1_337579165
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1X Annexin V Binding Buffer

Fixation and Permeabilization Buffer

Flow cytometer

Procedure:

Cell Preparation: Harvest and wash cells with cold PBS.

Annexin V and PI Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-

FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room

temperature in the dark.

Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them

using a commercial fixation and permeabilization kit.

Intracellular Staining: Add the RBITC-conjugated anti-cleaved Caspase-3 antibody to the

permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with permeabilization buffer.

Flow Cytometry Analysis: Resuspend the cells in flow cytometry staining buffer and analyze

immediately. Use appropriate laser lines and filters for FITC, RBITC, and PI.

Flow cytometry analysis will allow for the differentiation of cell populations based on their

staining patterns.
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Cell
Population

Annexin V-
FITC

PI
RBITC
(cleaved
Caspase-3)

Interpretation

1 - - -
Live, non-

apoptotic

2 + - - Early apoptotic

3 + + +

Late

apoptotic/necroti

c

4 - + - Necrotic

This table illustrates the expected staining patterns for different cell populations in an apoptosis

assay.

Cell Proliferation Analysis
The dye dilution method is a powerful technique to monitor cell proliferation. Cells are labeled

with a fluorescent dye like RBITC, and as the cells divide, the dye is distributed equally

between the daughter cells, leading to a halving of the fluorescence intensity with each cell

division.

Materials:

Cells of interest

RBITC

DMSO

PBS

Cell culture medium with appropriate stimuli for proliferation

Flow cytometer
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Procedure:

Cell Labeling: Label the cells with RBITC as described in the "RBITC Labeling for Cell

Tracking" protocol. It is crucial to achieve a bright and uniform initial staining.

Cell Culture: Plate the labeled cells in culture with the desired proliferation stimuli. Include a

non-stimulated control.

Time Course Analysis: Harvest cells at different time points (e.g., 0, 24, 48, 72 hours).

Flow Cytometry Analysis: Analyze the RBITC fluorescence of the cells at each time point. A

histogram of fluorescence intensity will show distinct peaks, with each peak representing a

successive generation of divided cells.

The percentage of cells in each generation can be quantified from the flow cytometry

histogram.

Generation
RBITC Fluorescence
Intensity (Arbitrary Units)

% of Total Cells (at 72
hours)

0 (Undivided) High 10%

1 Medium-High 25%

2 Medium 40%

3 Low-Medium 20%

4 Low 5%

This table provides an example of how to quantify cell proliferation based on the dye dilution of

RBITC.

Visualizations
Experimental Workflow: Protein Labeling with RBITC

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Labeling Reaction

Purification

Analysis

Protein in
Bicarbonate Buffer (pH 9.0)

Incubate 1-2h at RT
or overnight at 4°C
(Protect from light)

Add RBITC solution
(10-20 fold molar excess)

RBITC in DMSO

Gel Filtration Column
(e.g., Sephadex G-25)

Separate labeled protein
from free dye

Measure Absorbance
(280 nm and ~555 nm)

Calculate Degree of Labeling

Click to download full resolution via product page

Caption: Workflow for covalent labeling of proteins with Rhodamine B isothiocyanate.

Logical Relationship: Apoptosis Detection using Multi-
color Flow Cytometry
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Caption: Gating strategy for apoptosis analysis using RBITC-conjugated antibodies.

Signaling Pathway: T-Cell Receptor Activation
Monitoring
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Caption: Monitoring T-cell activation via intracellular staining of pSLP-76 with an RBITC-

conjugated antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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